2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 923370-77-8
VCID: VC7559860
Molecular Formula: C18H17N3O5S
Molecular Weight: 387.41
* For research use only. Not for human or veterinary use.

Description |
2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound with a molecular formula of C18H17N3O5S and a molecular weight of 387.4 g/mol . This compound features a 1,3,4-oxadiazole ring, which is a common motif in pharmaceuticals due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Synthesis and PreparationWhile specific synthesis details for 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide are not readily available, compounds with similar structures often involve multi-step reactions. These typically include the formation of the oxadiazole ring through condensation reactions and subsequent modification with sulfonyl groups. Spectroscopic CharacterizationCharacterization of similar compounds typically involves spectroscopic techniques such as NMR (1H and 13C) and mass spectrometry (MS) to confirm their structures. For 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide, detailed spectroscopic data are not provided, but such methods would be essential for its full characterization. |
---|---|
CAS No. | 923370-77-8 |
Product Name | 2-(4-methoxyphenyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide |
Molecular Formula | C18H17N3O5S |
Molecular Weight | 387.41 |
IUPAC Name | N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C18H17N3O5S/c1-25-14-9-7-13(8-10-14)11-16(22)19-18-21-20-17(26-18)12-27(23,24)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,21,22) |
Standard InChIKey | BWOFXQDHWVMSMX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 41613676 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume